1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one

Description

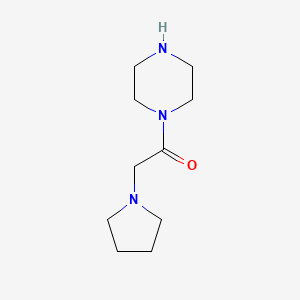

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a central ethanone backbone linked to a piperazine (six-membered ring with two nitrogen atoms) and a pyrrolidine (five-membered saturated ring with one nitrogen atom).

Structure

3D Structure

Properties

IUPAC Name |

1-piperazin-1-yl-2-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c14-10(9-12-5-1-2-6-12)13-7-3-11-4-8-13/h11H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXNAFSAVGIEML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of piperazine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of ethanone as a linking molecule, facilitating the formation of the desired compound through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biological targets.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrrolidine groups can interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles

Piperidine vs. Piperazine Derivatives

- Compound: 2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one () Structural Difference: Replaces piperazine with piperidine (single nitrogen in the six-membered ring).

Thiophene-Substituted Analogues

- Compound: 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one () Structural Difference: Replaces pyrrolidine with thiophene (aromatic sulfur-containing ring). Molecular weight (210.30 g/mol) is lower than the target compound, suggesting differences in metabolic stability .

Analogues with Functional Group Variations

Benzoyl-Substituted Derivatives

- Compound: QD10 (1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one) () Structural Difference: Incorporates a benzoylphenoxypropyl chain on piperazine. Implications: The benzoyl group enhances lipophilicity and may improve membrane permeability. High purity (100% UPLC/MS) and melting point (148.4–151.4°C) suggest crystalline stability, contrasting with the target compound’s likely lower melting point due to simpler structure .

Chloro/Fluoro-Substituted Analogues

- Compound: QD17 (1-(4-(4-(3-(4-(4-Chlorobenzoyl)phenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one) () Structural Difference: Chlorine atom on the benzoyl group. Implications: Electron-withdrawing Cl increases metabolic stability and may enhance receptor binding via halogen bonding. Lower yield (35%) compared to QD10 (62%) highlights synthetic challenges with halogenated substituents .

Comparative Data Table

Key Findings and Implications

Piperazine vs. Piperidine : Piperazine derivatives generally exhibit higher polarity and better solubility in aqueous media compared to piperidine analogues, which may influence their distribution in biological systems .

Role of Substituents : Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability and receptor affinity but complicate synthesis (lower yields) .

Heterocyclic Diversity : Aromatic rings (thiophene, pyridine) improve target engagement via π-π interactions, while saturated rings (pyrrolidine) offer conformational flexibility .

Salt Forms : Dihydrochloride salts (e.g., ) significantly improve solubility, a critical factor for oral bioavailability .

Biological Activity

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound dihydrochloride

- Molecular Formula : C10H18ClN3O2

- Molecular Weight : 247.72 g/mol

- CAS Number : 1171593-08-0

Antifungal Activity

Recent studies have highlighted the antifungal properties of piperazine derivatives, including those structurally related to this compound. For instance, derivatives have shown significant activity against Candida auris, a pathogen known for its resistance to multiple antifungal agents. The compounds induced apoptosis and cell cycle arrest in fungal cells, demonstrating their potential as therapeutic agents against fungal infections .

Anticancer Potential

Research has indicated that piperazine derivatives exhibit anticancer activity. A study evaluated various piperazine-based compounds against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The findings suggested that these compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle modulation .

Neuropharmacological Effects

Piperazine derivatives have also been investigated for their neuropharmacological effects. Some studies suggest that these compounds may inhibit human acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could potentially lead to therapeutic applications in treating cognitive disorders .

The biological mechanisms by which this compound exerts its effects are multifaceted:

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in various cell types, contributing to its anticancer and antifungal activities.

- Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle at specific phases, preventing further proliferation of cancerous or fungal cells.

Case Studies and Research Findings

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| NMR | Piperazine N–CH: δ 3.2–3.5 ppm | |

| X-ray Diffraction | C=O bond length: ~1.22 Å | |

| HRMS | [M+H]: Calculated vs. Observed ± 2 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.